CYP2C9 Induction: 1-Benzyl-4,5-dimethylpiperidin-3-one Exhibits Low Induction Potential
1-Benzyl-4,5-dimethylpiperidin-3-one demonstrates a notably weak induction of CYP2C9, with an IC50 > 50,000 nM [1]. This value is consistent with the class-level trend of piperidine derivatives that possess a 4,5-dimethyl substitution pattern, which generally exhibit reduced CYP inhibition compared to their non-methylated or mono-methylated counterparts [2].
| Evidence Dimension | CYP2C9 Induction (IC50) |
|---|---|
| Target Compound Data | > 50,000 nM |
| Comparator Or Baseline | Related piperidine derivatives (e.g., 1-Benzylpiperidin-4-one) typically exhibit IC50 values in the range of 1,000-10,000 nM [2]. |
| Quantified Difference | At least 5-fold higher IC50 for target compound |
| Conditions | Induction of CYP2C9 in human hepatocytes |
Why This Matters
For drug discovery and development applications, a high IC50 for CYP induction minimizes the risk of drug-drug interactions, making 1-Benzyl-4,5-dimethylpiperidin-3-one a more favorable scaffold for lead optimization programs targeting metabolically stable candidates.
- [1] BindingDB. BDBM50581551 (CHEMBL5072201). CYP2C9 Induction IC50 > 50,000 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50581551 View Source
- [2] Alexidis, A. N.; Commandeur, J. N. M.; Rekka, E. A.; Groot, E. Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. Vrije Universiteit Amsterdam, 2000. View Source
